molecular formula C6H4N2OS B3156248 Thieno[2,3-d]pyridazin-4(5H)-one CAS No. 824-23-7

Thieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B3156248
CAS No.: 824-23-7
M. Wt: 152.18 g/mol
InChI Key: VOIKXRQSXFJVMT-UHFFFAOYSA-N
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Description

The Significance of Fused Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the progress of modern chemical and biological science. researchgate.netnih.gov Among these, fused heterocyclic scaffolds—structures where two or more rings share an edge or a sequence of atoms—are of paramount importance. These systems are not merely of academic interest; they are integral to life processes and have significant industrial applications, particularly in pharmaceuticals and agrochemicals. idosi.org In fact, over 90% of all new drugs incorporate a heterocyclic moiety, highlighting their role as a critical bridge between chemistry and biology. researchgate.netidosi.org

The structural diversity and rigidity of fused heterocyclic systems make them ideal building blocks in drug design. nih.gov By fusing different rings, chemists can create three-dimensional structures with precisely defined shapes and functionalities. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity, which are crucial for a molecule's biological activity. researchgate.net Nitrogen-containing fused heterocycles are particularly prominent, forming the core of numerous natural products and synthetic drugs with a wide spectrum of therapeutic applications. nih.gov These scaffolds are found in agents that are antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory, among others. researchgate.netidosi.org The continuous exploration and synthesis of novel fused heterocyclic systems remain a vibrant and prolific area of research, constantly pushing the boundaries of medicinal chemistry and materials science. nih.gov

Structural Context and Nomenclature of Thieno[2,3-d]pyridazin-4(5H)-one

This compound is a fused heterocyclic compound that exemplifies the structural principles outlined above. Its core is a bicyclic system formed by the fusion of a thiophene (B33073) ring and a pyridazine (B1198779) ring.

Thiophene: A five-membered aromatic ring containing one sulfur atom.

Pyridazine: A six-membered aromatic ring containing two adjacent nitrogen atoms.

The nomenclature "this compound" provides specific details about its structure:

Thieno[...] : Indicates the presence of a thiophene ring.

[...]pyridazine : Indicates the presence of a pyridazine ring fused to the thiophene ring.

[2,3-d] : This notation describes the mode of fusion. The thiophene ring is numbered starting from the sulfur atom. The bond between atoms 2 and 3 of the thiophene ring is fused to the 'd' face (the bond between atoms 4 and 5) of the pyridazine ring.

-4(5H)-one : This suffix indicates a ketone group (=O) at position 4 of the pyridazinone ring. The "(5H)" specifies that position 5 of the ring is saturated and bears a hydrogen atom, which is necessary to satisfy valency.

The resulting molecule has the chemical formula C₆H₄N₂OS. uni.lu This unique arrangement of atoms and functional groups provides a rigid scaffold with specific electronic and steric properties, making it an attractive starting point for chemical synthesis and biological investigation.

PropertyValue
Molecular FormulaC₆H₄N₂OS
Monoisotopic Mass152.004434 g/mol
IUPAC Name5H-thieno[2,3-d]pyridazin-4-one
InChIKeyVOIKXRQSXFJVMT-UHFFFAOYSA-N
CAS Number824-23-7

This table displays key chemical identifiers and properties for this compound. Data sourced from PubChem and other chemical databases. uni.luchemicalbook.combldpharm.com

Academic Research Trajectories and Scope within this compound Studies

Research into thieno[2,3-d]pyridazine (B3120762) and its close structural analogs, particularly thieno[2,3-d]pyrimidines, is a dynamic and expanding field. The core scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.com Consequently, academic and industrial research has largely focused on two interconnected trajectories: the synthesis of novel derivatives and the exploration of their biological activities.

Key Research Areas:

Synthesis of Novel Derivatives: A primary focus is the chemical modification of the this compound core. Researchers introduce various substituents at different positions of the fused ring system to create libraries of new compounds. researchgate.net This allows for systematic structure-activity relationship (SAR) studies, which investigate how specific chemical changes affect the molecule's biological function. nih.gov

Anticancer Research: A significant portion of the research on related thieno-fused systems, like thieno[2,3-d]pyrimidines, is directed towards discovering new anticancer agents. mdpi.comscielo.br These compounds have been investigated as inhibitors of various protein kinases, such as ROCK inhibitors and VEGFR inhibitors, which are crucial in cell signaling pathways related to cancer cell growth and proliferation. mdpi.comnih.gov

Antimicrobial and Anti-inflammatory Activity: The thieno-fused pyridazine and pyrimidine (B1678525) scaffolds have also been explored for their potential as antimicrobial and anti-inflammatory agents. mdpi.comresearchgate.net

Antimalarial Drug Discovery: In the broader family of thienopyrimidines, derivatives have been identified with dual-stage antiplasmodial activity, showing effectiveness against both the liver and blood stages of the malaria parasite. nih.gov

The research scope is broad, reflecting the versatility of the core scaffold. Studies range from fundamental synthetic methodology and reaction mechanism analysis to computational modeling and extensive biological screening against various disease targets. mdpi.comnih.gov This multi-faceted approach underscores the scientific community's interest in harnessing the therapeutic potential of this class of fused heterocyclic compounds.

Research FocusTarget/ApplicationExample Scaffold
AnticancerROCK Kinase InhibitionThieno[2,3-d]pyrimidin-4(3H)-one
AnticancerBreast Cancer (MDA-MB-231)Thieno[2,3-d]pyrimidine (B153573)
AntimalarialP. falciparum / P. bergheiThieno[3,2-d]pyrimidine
AntimicrobialVarious Bacteria/FungiThieno[2,3-c]pyridazine (B12981257)

This table summarizes major research applications and the specific thieno-fused heterocyclic scaffolds being investigated. nih.govscielo.brresearchgate.netnih.gov

Properties

IUPAC Name

5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-4-1-2-10-5(4)3-7-8-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIKXRQSXFJVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302126
Record name Thieno[2,3-d]pyridazin-4(5H)-one
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Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-23-7
Record name Thieno[2,3-d]pyridazin-4(5H)-one
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Record name Thieno[2,3-d]pyridazin-4(5H)-one
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Record name 4H,5H-thieno[2,3-d]pyridazin-4-one
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Synthetic Methodologies and Strategies for Thieno 2,3 D Pyridazin 4 5h One and Its Derivatives

Conventional and Established Synthetic Pathways to the Thieno[2,3-d]pyridazin-4(5H)-one Core

The traditional synthesis of the this compound core primarily relies on the sequential construction of the thiophene (B33073) and pyridazinone rings.

Cyclization Reactions for Pyridazinone Ring Formation

A common and effective method for constructing the pyridazinone ring involves the cyclization of a suitably substituted thiophene precursor. This is often achieved through the reaction of a thiophene derivative bearing adjacent ester and cyano or two ester functionalities with hydrazine (B178648) hydrate (B1144303). The intramolecular condensation reaction leads to the formation of the fused pyridazinone ring.

For instance, the reaction of diethyl 2-aminothiophene-3,4-dicarboxylate with hydrazine hydrate is a classic approach to obtaining the this compound skeleton. Similarly, cyclization of 2-amino-3-cyanothiophene derivatives with hydrazine is another widely employed strategy.

Exploration of Thiophene Precursors and Hydrazine Reactants in Synthesis

The versatility of the this compound synthesis is enhanced by the variety of accessible thiophene precursors. The Gewald reaction is a cornerstone in this regard, providing a multicomponent synthesis of highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. umich.eduwikipedia.org These 2-aminothiophenes then serve as key intermediates for the subsequent pyridazinone ring formation. umich.edu

The choice of hydrazine reactant also plays a crucial role in the final product. While hydrazine hydrate is commonly used to yield the unsubstituted N-H pyridazinone, substituted hydrazines can be employed to introduce various groups at the N-5 position of the this compound ring system.

A general representation of this two-step approach is the reaction of a ketone with an α-cyanoester and sulfur to form a 2-aminothiophene, which is then cyclized with hydrazine. umich.eduwikipedia.org

Novel and Expedient Synthetic Approaches

Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its derivatives, including one-pot procedures and the use of domino and multicomponent reactions.

Facile and Efficient Synthesis Protocols

Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields for the synthesis of the heterocyclic core and its derivatives. wikipedia.org

Domino and Multicomponent Reaction Sequences for Complex Architectures

Domino and multicomponent reactions represent a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. nih.govnih.gov These reactions are highly atom-economical and environmentally benign.

The Gewald reaction itself is a classic example of a multicomponent reaction. umich.eduwikipedia.org Building upon this, researchers have designed domino sequences that incorporate the Gewald reaction followed by an in-situ cyclization to directly form the thieno[2,3-d]pyridazine (B3120762) ring system. For instance, a four-component reaction of ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur can be utilized to generate polysubstituted thiazole (B1198619) derivatives, showcasing the potential of such strategies for related heterocyclic systems. nih.gov

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives often requires precise control over the regioselectivity of the reactions. The choice of starting materials and reaction conditions is critical in directing the formation of the desired isomer.

For example, the reaction of unsymmetrical 1,3-diketones with arylhydrazines can lead to the formation of isomeric pyrazoles. However, by carefully selecting aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc), high regioselectivity can be achieved. organic-chemistry.org This principle can be applied to the synthesis of substituted pyridazinones.

Synthesis of Key Precursors and Building Blocks for this compound Analogues

The construction of the this compound ring system typically involves the initial synthesis of a substituted thiophene ring, which is then elaborated to form the fused pyridazinone ring. The most crucial precursors are polysubstituted 2-aminothiophenes and thiophene-3-carboxylic acid derivatives.

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction . wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The versatility of the Gewald reaction allows for the creation of a library of 2-aminothiophene derivatives by varying the carbonyl compound and the activated nitrile. For instance, using cyclohexanone, methyl cyanoacetate, and elemental sulfur in the presence of diethylamine (B46881) yields methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.gov Similarly, reacting 4-phenylcyclohexanone (B41837) with malononitrile (B47326) and sulfur leads to the formation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov

The scope of the Gewald reaction has been expanded to include various activated nitriles like cyanoacetic acid esters, malononitrile, cyanoacetohydrazides, and benzoylacetonitrile, leading to diverse 3-substituted 2-aminothiophenes. nih.gov A modified Gewald reaction using cyanoacetone and 1,4-dithianyl-2,5-diols has been developed for the synthesis of novel 3-acetyl-2-aminothiophenes. nih.gov Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times. wikipedia.org

Another important class of precursors is thiophene-3-carboxylic acid and its derivatives . These can be synthesized through various routes. One approach involves the cycloaddition of 3-mercapto-2-butanone (B1585005) with methyl propiolate, followed by acid-catalyzed aromatization to give a thiophene-3-carboxylate. researchgate.net Thiophene-3-carboxylic acid itself is a commercially available reagent that can be used in the preparation of more complex derivatives. medchemexpress.comsigmaaldrich.com For example, it has been utilized in the synthesis of novel acetylene (B1199291) monomers and oxazolines. sigmaaldrich.com

The synthesis of 2-amino-3-cyanothiophenes, another vital building block, can be achieved through methods other than the Gewald reaction. One such method involves the reaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds, which under mild conditions, afford 5-acyl-2-amino-3-cyanothiophenes. nih.gov

These precursor synthesis strategies are summarized in the table below:

Precursor TypeSynthetic MethodKey ReagentsProduct ExampleReference(s)
2-AminothiopheneGewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur, BaseMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate wikipedia.orgnih.gov
3-Acetyl-2-aminothiopheneModified Gewald ReactionCyanoacetone, 1,4-Dithianyl-2,5-diol3-Acetyl-2-aminothiophene nih.gov
Thiophene-3-carboxylateCycloaddition/Aromatization3-Mercapto-2-butanone, Methyl propiolateMethyl 4,5-dimethylthiophene-3-carboxylate researchgate.net
5-Acyl-2-amino-3-cyanothiopheneCyclization3-Amino-2-cyanothioacrylamide, Active halo methylene compound5-Acyl-2-amino-3-cyanothiophene nih.gov

Derivatization Strategies for Structural Diversity and Functionalization

Once the core this compound structure is assembled, further derivatization is crucial for modulating its physicochemical properties and biological activity. Various positions on the heterocyclic system are amenable to functionalization.

N-Functionalization: The nitrogen atom at position 5 (N5) of the pyridazinone ring is a common site for derivatization. N-alkylation and N-arylation are frequently employed strategies. For instance, a series of 3-(substituted benzyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized to explore their activity as ROCK inhibitors. nih.gov This highlights the importance of the substituent at this position for biological targeting.

C-Functionalization: The carbon atoms of both the thiophene and pyridazinone rings can be functionalized. For example, the synthesis of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one demonstrates the introduction of a bulky aromatic group at the thiophene ring. mdpi.com

Another key strategy involves the conversion of the 4-oxo group into other functionalities. Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with reagents like phosphorus oxychloride (POCl₃) can yield the corresponding 4-chloro derivatives. nih.gov These chlorinated intermediates are versatile precursors for nucleophilic substitution reactions, allowing the introduction of various amines and other nucleophiles at the C4 position to generate libraries of 4-substituted thienopyrimidines. nih.gov

Furthermore, the amino group of precursor 2-aminothiophenes can be acylated or transformed into other functional groups prior to the pyridazinone ring closure, leading to diverse substitutions on the final heterocyclic system. For example, 2-amino-3-acyl-tetrahydrobenzothiophenes have been used to synthesize a range of analogues with antibacterial activity. nih.gov

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has been achieved using thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazides as precursors, showcasing the utility of introducing heterocyclic substituents. nih.gov

A summary of derivatization strategies is presented in the table below:

Position of DerivatizationStrategyReagents/ConditionsResulting Functional Group/SubstituentReference(s)
N5-positionN-Alkylation/N-ArylationAlkyl/Aryl halides, BaseSubstituted benzyl, etc. nih.gov
C4-positionChlorinationPhosphorus oxychloride (POCl₃)Chloro group nih.gov
C4-positionNucleophilic SubstitutionAmines, Nucleophiles on 4-chloro intermediateAmino, and other nucleophilic groups nih.gov
Thiophene RingC-C Coupling/CondensationBoronic acids, AldehydesAryl, Heteroaryl groups mdpi.com
Fused Pyrimidine (B1678525) RingAnnulationFormic acid, Formamide (B127407) on aminothiophene precursorFused pyrimidine ring mdpi.com
Side Chain IntroductionAcylation/CyclizationAcetohydrazides, Carbon disulfide1,2,4-triazole, 1,3,4-thiadiazole moieties nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Thieno 2,3 D Pyridazin 4 5h One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For Thieno[2,3-d]pyridazin-4(5H)-one, a combination of one-dimensional and multidimensional NMR experiments is essential for unambiguous signal assignment.

Proton NMR (¹H NMR) for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy offers critical information regarding the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the aromatic protons on the thieno- and pyridazinone rings exhibit characteristic chemical shifts. For instance, in a related thieno[2,3-d]pyrimidin-4-one, a singlet signal observed at δ 8.10 ppm is attributed to a proton within the heterocyclic system. researchgate.net The specific chemical shifts and coupling constants of the protons in this compound provide a fingerprint of its proton framework.

Table 1: Representative ¹H NMR Data for a Thieno[2,3-d]pyrimidin-4-one Derivative researchgate.net

Proton Chemical Shift (δ, ppm) Multiplicity
H(3) of CH7.9Singlet
Aromatic CH8.10Singlet

This table is illustrative and based on a closely related structure. Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment. The carbonyl carbon of the pyridazinone ring is expected to appear significantly downfield. In similar heterocyclic systems, carbon signals can be assigned with the aid of computational methods and comparison to known compounds. researchgate.net

Table 2: Predicted ¹³C NMR Data for a this compound Derivative

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O~160-170
Aromatic/Heteroaromatic C~110-150

This table presents predicted values. Experimental verification is necessary for accurate assignment.

Multidimensional NMR and Advanced Techniques for Complex Structure Assignment

For a definitive structural assignment and to resolve any ambiguities from one-dimensional spectra, multidimensional NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These experiments allow for the piecing together of the molecular fragments and confirming the connectivity of the thieno[2,3-d]pyridazine (B3120762) core. arkat-usa.org In cases of regioisomerism, the Nuclear Overhauser Effect (NOE) difference experiment can be crucial for differentiating between isomers by observing through-space proton-proton interactions. arkat-usa.orgresearchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. utoronto.ca The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyridazinone ring. Additionally, N-H stretching vibrations from the amide functionality would likely appear as a broad band in the range of 3100-3500 cm⁻¹. The C-S stretching vibration of the thiophene (B33073) ring typically appears in the fingerprint region. For a related thieno[2,3-d]pyrimidin-4-one, N-H stretching modes were observed around 3426 cm⁻¹ and 3114 cm⁻¹, and a C-N stretching mode was assigned at 1552 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3500Medium-Broad
C=O Stretch1650 - 1700Strong
C=N Stretch~1600Medium
C-S StretchFingerprint RegionVariable

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. researchgate.net For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular formula (C₆H₄N₂OS). High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition with high accuracy. arkat-usa.org Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and study the resulting daughter ions, providing insights into the connectivity of the ring system. arkat-usa.orgresearchgate.net The fragmentation pattern can be characteristic of the thienopyridazine core, helping to distinguish it from other isomers. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct m/z (Predicted)
[M+H]⁺153.01172
[M+Na]⁺174.99366
[M-H]⁻150.99716

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula of this compound (C₆H₄N₂OS). A close correlation between the found and calculated values serves as a fundamental confirmation of the compound's purity and empirical formula.

Table 5: Theoretical Elemental Composition of this compound

Element Atomic Weight Number of Atoms Total Weight Percentage
Carbon (C)12.011672.06647.39%
Hydrogen (H)1.00844.0322.65%
Nitrogen (N)14.007228.01418.42%
Oxygen (O)15.999115.99910.52%
Sulfur (S)32.06132.0621.08%
Total 152.171 100.00%

Theoretical and Computational Chemistry Investigations of Thieno 2,3 D Pyridazin 4 5h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like thieno[2,3-d]pyridazin-4(5H)-one. These methods provide insights into the distribution of electrons, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Studies on related pyridazine (B1198779) and thienopyrimidine systems have utilized DFT to understand their fundamental properties. For instance, DFT calculations have been employed to study the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) to estimate chemical reactivity and kinetic stability. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap generally indicating higher reactivity.

In a study on pyridazine derivatives, DFT was used to calculate global descriptor parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ). mdpi.com These parameters help in understanding the molecule's propensity to donate or accept electrons. For example, a high ionization potential suggests that a molecule requires significant energy to become a cation. mdpi.com

Furthermore, DFT has been used to investigate the electronic and optical properties of related heterocyclic compounds, with calculated spectral values often showing good agreement with experimental results. researchgate.net These calculations can predict how modifications to the core structure of this compound would affect its electronic properties and, consequently, its reactivity and potential biological activity.

Table 1: Calculated Quantum Chemical Properties of a Related Pyridazine Derivative

ParameterValueSignificance
Energy Gap (LUMO-HOMO)~2.27 eVIndicates potential as a semiconductor material. researchgate.net
Ionization PotentialHighRequires high energy to form a cation. mdpi.com
Electron AffinityLargeHigh tendency to accept an electron. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Profiling

Molecular modeling and docking simulations are indispensable tools in modern drug discovery for predicting how a ligand, such as a this compound derivative, will interact with a biological target, typically a protein. These computational techniques help in understanding the binding modes and affinities of potential drug candidates.

For the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, molecular docking studies have been extensively used to investigate their binding interactions with various protein kinases, which are important targets in cancer therapy. For example, docking studies on thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, a key protein in tumor angiogenesis, have revealed crucial hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.govnih.gov These studies often show that the thieno[2,3-d]pyrimidine core can occupy the hinge region of the kinase, forming key hydrogen bonds. nih.gov

In a study on dual EGFR and FGFR inhibitors, molecular docking was used to correlate the binding patterns of thieno[2,3-d]pyrimidin-4-one derivatives with their biological activities. nih.gov The computational results were found to be consistent with the experimental findings, highlighting the predictive power of these simulations. nih.gov Similarly, docking studies have been instrumental in the discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potent ROCK inhibitors. nih.gov

These simulations provide a structural basis for a ligand's activity by visualizing its binding to a specific pharmacological target. ekb.eg The binding free energies can also be calculated to predict the ligand-binding affinities, which is a valuable method for identifying novel protein inhibitors. ekb.eg

Table 2: Key Interactions of a Thienopyrimidine Derivative with VEGFR-2

Interaction TypeInteracting ResiduesSignificance
Hydrogen BondingCys917, Glu883, Asp1044Anchors the inhibitor in the active site. nih.gov
Hydrophobic InteractionsLeu887, Leu1017, Ile890Contributes to binding affinity and selectivity. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways for this compound Synthesis

For the synthesis of related thieno[2,3-d]pyrimidin-4-amines, a possible reaction mechanism for a four-component reaction has been proposed. nih.gov The proposed mechanism involves a series of steps, including nucleophilic attack and Knoevenagel condensation, initiated by a base. nih.gov Similarly, the mechanism for the Dimroth rearrangement, a key step in the synthesis of some thieno[2,3-d]pyrimidine derivatives, has been described. scielo.br

These computational elucidations help in optimizing reaction conditions and in designing more efficient synthetic strategies. For example, understanding the role of catalysts and the stability of intermediates can lead to higher yields and purer products. While specific computational studies on the synthesis of this compound are not abundant in the provided search results, the principles applied to the synthesis of analogous thienopyrimidines are directly transferable.

Pharmacophore Modeling and Virtual Screening for Discovery of Related Active Chemotypes

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel chemical scaffolds with the potential to bind to a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity.

This pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach is more efficient and cost-effective than high-throughput screening of entire compound libraries.

For pyridopyridazin-6-ones, a related class of compounds, a five-point pharmacophore model (AAAHR) was developed, consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. youtube.com This model was then used to build a statistically significant 3D-QSAR model and to guide virtual screening efforts. youtube.com

Similarly, pharmacophore modeling has been used in the discovery of activators for the M2 isoform of pyruvate (B1213749) kinase, where a structure-based pharmacophore model was combined with virtual screening to identify novel hit compounds. dovepress.com These examples demonstrate the utility of pharmacophore modeling and virtual screening in discovering new active chemotypes related to this compound.

Chemical Reactivity and Transformation Chemistry of Thieno 2,3 D Pyridazin 4 5h One

Reactions Involving the Nitrogen Atoms of the Pyridazinone Moiety

The pyridazinone ring of thieno[2,3-d]pyridazin-4(5H)-one possesses two nitrogen atoms, N-5 and N-6, which are key sites for various chemical modifications, including alkylation, acylation, and the formation of N-Mannich bases. These reactions are fundamental in diversifying the core structure and introducing a range of functional groups.

Alkylation at the N-5 position is a common strategy to introduce alkyl or arylalkyl substituents. For instance, treatment of a related 5,6-diphenylthieno[2,3-c]pyridazin-3(2H)-one with ethyl chloroacetate (B1199739) can lead to the corresponding O-carbethoxymethyl derivative researchgate.net. In another example, alkylation of the pyrrole (B145914) nitrogen in a thieno[3,2-b]pyrrole system, a related fused heterocycle, was successfully achieved using alkyl iodides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Acylation reactions also readily occur at the nitrogen atoms. For example, N-acylation of 3,4-dihydrothieno[2,3-b]pyrazines, a related class of compounds, can be achieved using acyl chlorides arkat-usa.org. This suggests that the N-5 atom of this compound can be similarly acylated to introduce various acyl groups.

Furthermore, the nitrogen atoms can participate in condensation reactions. For example, the synthesis of novel hydrazones has been reported through the reaction of an exocyclic acetohydrazide derivative of a tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one with ninhydrin (B49086) mdpi.com. This highlights the potential of the N-5 nitrogen to be functionalized with a hydrazide group, which can then undergo further reactions.

Reaction Type Reagents and Conditions Product Type Reference
AlkylationEthyl chloroacetateO-carbethoxymethyl derivative researchgate.net
AlkylationAlkyl iodide, NaH, DMFN-alkylated derivative
AcylationAcyl chlorideN-acylated derivative arkat-usa.org
Hydrazone formationNinhydrin, MethanolHydrazone derivative mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in the thieno[2,3-d]pyridazine (B3120762) system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of substituents onto the carbocyclic portion of the molecule.

Electrophilic Substitution: The electron-rich nature of the thiophene ring facilitates electrophilic substitution reactions such as halogenation and nitration. While specific studies on the direct halogenation of this compound are not abundant in the reviewed literature, the regioselective bromination of the related thieno[2',3':4,5]pyrrolo[1,2-d] arkat-usa.orgresearchgate.netnih.govtriazin-8(7H)-one has been demonstrated nih.gov. By modulating the basicity of the reaction conditions, bromination can be directed to either the 2- or 9-position, suggesting that similar regiocontrol could be achievable for the thieno[2,3-d]pyridazine system. Kinetic studies on the nitration of thieno[2,3-b]pyridine (B153569) have also been conducted, providing insights into the reactivity of the thiophene ring towards electrophiles rsc.org.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant for derivatives of this compound that bear a leaving group on the thiophene or pyridazine (B1198779) ring. For instance, 4-chloro-substituted 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines readily undergo SNAr reactions with various anilines in isopropanol (B130326) or toluene (B28343) to afford the corresponding 4-anilino derivatives nih.gov. Similarly, the displacement of a chlorine atom in 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives with morpholine (B109124) in the presence of triethylamine (B128534) is a key step in the synthesis of novel targeted compounds nih.gov. These examples strongly suggest that a halogenated this compound could serve as a versatile intermediate for introducing a wide range of nucleophiles.

Reaction Type Substrate Type Reagents and Conditions Product Type Reference
BrominationThieno-fused heterocycleNBS, baseBrominated derivative nih.gov
NitrationThieno[2,3-b]pyridineNitrating agentNitrated derivative rsc.org
SNAr4-Chloro-thienopyrimidineAnilines, isopropanol/toluene4-Anilino-thienopyrimidine nih.gov
SNAr4-Chloro-thienopyrimidineMorpholine, TEA, ethanol/isopropanol4-Morpholino-thienopyrimidine nih.gov

Modifications and Derivatizations at the Carbonyl Group and Adjacent Positions

The carbonyl group at C-4 and the adjacent methylene (B1212753) group (or substituted carbon) at C-5 of the pyridazinone ring are focal points for a variety of chemical transformations, enabling further diversification of the this compound scaffold.

One key reaction of the carbonyl group is its conversion to a thione. For example, treatment of a related 4-cyano-5,6-dimethylpyridazin-3(2H)-one with phosphorus pentasulfide in pyridine (B92270) affords the corresponding pyridazinethione researchgate.net. This thionation opens up avenues for further reactions at the sulfur atom. For instance, the resulting 3-mercapto derivative of a 4-cyano-5,6-diphenyl-2,3-dihydropyridazin-3-one can be reacted with acrylonitrile (B1666552) to yield the S-(2-cyanoethyl)pyridazine derivative researchgate.net.

The carbonyl group can also be converted into a chlorine atom, creating a reactive site for nucleophilic substitution. Heating thieno[2,3-d]pyrimidin-4-one derivatives with neat phosphorus oxychloride (POCl3) is a common method to produce the corresponding 4-chloro derivatives nih.gov. These chloro-substituted compounds are valuable intermediates for the synthesis of a wide range of derivatives, as discussed in the previous section.

Derivatization can also occur at the position adjacent to the carbonyl group. For instance, the synthesis of Schiff bases and chalcones from a 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivative has been reported ekb.eg. The acetyl group at the 4-position serves as a handle for condensation reactions with amines and aldehydes, leading to more complex molecular architectures.

Starting Material Reagents and Conditions Transformation Product Reference
PyridazinoneP2S5, PyridineThionation of carbonylPyridazinethione researchgate.net
MercaptopyridazineAcrylonitrileS-alkylationS-(2-cyanoethyl)pyridazine researchgate.net
ThienopyrimidinonePOCl3Chlorination of carbonyl4-Chlorothienopyrimidine nih.gov
4-Acetylpyridazinonep-Amino acetophenoneSchiff base formationSchiff base derivative ekb.eg
Schiff base derivativeAldehydesChalcone formationChalcone derivative ekb.eg

Annulation and Cyclocondensation Reactions leading to Novel Fused Systems

The this compound core is an excellent platform for the construction of more complex, polycyclic heterocyclic systems through annulation and cyclocondensation reactions. These reactions typically involve functional groups on the thiophene or pyridazinone rings that can react with bifunctional reagents to form a new ring.

A common strategy involves the use of an amino group on the thiophene ring. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be cyclized with formamide (B127407) to yield the corresponding 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4(3H)-one nih.gov. Similarly, an aminothieno[2,3-b]pyridine derivative can be reacted with formic acid or formamide to construct a pyrimido[4',5':4,5]thieno[2,3-b]pyridine ring system mdpi.com.

Cyclocondensation reactions can also be initiated from a thione derivative. The reaction of 4-cyano-5,6-dimethylpyridazin-3(2H)-thione with ethyl chloroacetate in the presence of a base leads to the formation of a novel thieno[2,3-c]pyridazine (B12981257) derivative researchgate.net. This reaction proceeds via initial S-alkylation followed by an intramolecular cyclization.

Tandem reactions provide an efficient route to fused systems. For instance, a Suzuki-condensation tandem reaction has been employed to synthesize a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system from a haloaminopyridazinone and 2-formyl-3-thiopheneboronic acid arkat-usa.org. Furthermore, a four-component reaction between a ketone, ethyl cyanoacetate, sulfur, and formamide has been developed for the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones nih.govnih.gov.

Starting Material Reagents and Conditions Fused System Formed Reference
Aminothiophene carboxylateFormamideThieno[2,3-d]pyrimidinone nih.gov
AminothienopyridineFormic acid/formamidePyrimido[4',5':4,5]thieno[2,3-b]pyridine mdpi.com
PyridazinethioneEthyl chloroacetate, baseThieno[2,3-c]pyridazine researchgate.net
Haloaminopyridazinone2-Formyl-3-thiopheneboronic acid, Pd catalystThieno[3′,2′:4,5]pyrido[2,3-d]pyridazine arkat-usa.org
Ketone, Ethyl cyanoacetate, S8, FormamideL-proline, diethylamine (B46881)Thieno[2,3-d]pyrimidinone nih.govnih.gov

Exploration of Rearrangement Reactions and Transformations

While the core this compound skeleton is generally stable, its derivatives can undergo interesting rearrangement and transformation reactions, leading to novel heterocyclic structures.

One such transformation is a denitrogenative transformation of a related fused 1,2,3-triazole. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through an acid-mediated denitrogenative transformation of a thieno[2,3-c] arkat-usa.orgnih.govrsc.orgtriazolo[1,5-a]pyridine intermediate nih.gov. This type of reaction, involving the extrusion of a small molecule like nitrogen, can lead to significant skeletal reorganization.

Although not a direct rearrangement of the thieno[2,3-d]pyridazine core, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to form pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones demonstrates the potential for complex transformations within pyridazine-containing systems mdpi.com. The proposed mechanism involves several steps, including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions, highlighting the intricate reactivity that can be harnessed.

Further research into the photochemical and thermal reactivity of this compound and its derivatives could uncover novel rearrangement pathways and expand the synthetic utility of this important heterocyclic scaffold.

Mechanistic Investigations of Biological Activities of Thieno 2,3 D Pyridazin 4 5h One Derivatives

Enzyme and Receptor Inhibitory Mechanisms

Thieno[2,3-d]pyridazin-4(5H)-one derivatives have been extensively studied for their ability to inhibit key enzymes and modulate receptor activity, which are often implicated in the pathogenesis of various diseases.

Kinase Inhibition

The thienopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. researchgate.net Derivatives of this compound have shown inhibitory activity against several important kinases.

EGFR, PI3K, and p38α MAPK: While specific studies on this compound derivatives targeting EGFR, PI3K, and p38α MAPK are not extensively detailed in the provided results, the broader class of thieno[2,3-d]pyrimidines has been shown to be a fertile ground for the development of inhibitors for these kinases. For instance, various thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and optimized as potent EGFR tyrosine kinase inhibitors. researchgate.net Some of these have demonstrated significant antiproliferative activity in cancer cell lines where EGFR is overexpressed. researchgate.net

Pim-1: Thieno[2,3-b]pyridine (B153569) derivatives, structurally related to the core focus, have been investigated as Pim-1 kinase inhibitors. cu.edu.eg Pim kinases are involved in crucial cellular processes like cell survival and proliferation, making them attractive targets for cancer therapy. cu.edu.eg Certain 5-bromo-thieno[2,3-b]pyridine derivatives have exhibited moderate Pim-1 inhibitory activity, with IC50 values in the micromolar range. cu.edu.eg

17β-HSD1: Information regarding the specific inhibition of 17β-HSD1 by this compound derivatives is not available in the provided search results.

Other Kinases: A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors. nih.gov The most potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k), displayed IC50 values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively. nih.govresearchgate.net This compound significantly reduced the phosphorylation of downstream signaling proteins, leading to changes in cell morphology and migration. nih.gov Additionally, thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, a key player in tumor angiogenesis. nih.gov Compound 17f, for example, showed high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, which is comparable to the reference drug sorafenib. nih.gov Furthermore, some derivatives have been identified as atypical protein kinase C (aPKC) inhibitors, which are involved in controlling vascular permeability. nih.gov

Inhibition of Other Biologically Relevant Enzymes

Aldose Reductase: There is no specific information in the provided search results regarding the inhibition of aldose reductase by this compound derivatives.

D-dopachrome tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to be a potent inhibitor of MIF2 tautomerase activity. nih.gov

Tyrosyl-DNA phosphodiesterase 1 (TDP1): Thieno[2,3-b]pyridines have been evaluated for their ability to inhibit TDP1, an enzyme involved in DNA repair and a target for enhancing the efficacy of topoisomerase I inhibitors in cancer therapy. nih.gov

Mechanisms of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines through multiple mechanisms. researchgate.netmdpi.comnsk.hrnih.goveurekaselect.com

These compounds can induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For example, one thieno[2,3-b]pyridine derivative induced a significant increase in the percentage of apoptotic cells in ovarian cancer cell lines. mdpi.com Some derivatives have also been shown to induce autophagy, a cellular process of self-digestion, in cancer cells. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival, such as various kinases. researchgate.netnih.gov For instance, the inhibition of ROCK kinases by certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives leads to changes in cell morphology and migration, which are crucial for cancer progression. nih.gov Furthermore, some thieno[2,3-d]pyrimidine derivatives have been found to inhibit D-dopachrome tautomerase, which in turn suppresses the proliferation of non-small cell lung cancer cells. nih.gov

Multitargeted thieno[2,3-d]pyrimidines have been developed as folate receptor-selective anticancer agents that inhibit both cytosolic and mitochondrial one-carbon metabolism, crucial pathways for the synthesis of nucleotides required for cell proliferation. nih.gov These compounds inhibit enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) in the de novo purine (B94841) biosynthesis pathway, as well as the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2). nih.gov

Table 1: Cytotoxic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) - ROCK I: 0.004, ROCK II: 0.001 nih.govresearchgate.net
Compound 17f HCT-116 2.80 ± 0.16 nih.gov
Compound 17f HepG2 4.10 ± 0.45 nih.gov
Compound 17f - VEGFR-2: 0.23 ± 0.03 nih.gov
TAK-013 - LHRH Receptor: 0.1 (binding), 0.06 (antagonism) nih.gov
Compound 3g Various - cu.edu.eg
Thieno[2,3-d]pyirimidine-4-one 16 MDA-MB-231 0.058 eurekaselect.com
Thieno[2,3-d]pyirimidine-4-one 21 MDA-MB-231 0.029 eurekaselect.com
Compound 8d MCF-7 8.3 µg/mL researchgate.net
Compound 1 SK-OV-3 5.5 mdpi.com
Compound 1 OVCAR-3 5.0 mdpi.com
Inhibitor 5 T24 2.672 µg/mL nsk.hr

Elucidation of Antimicrobial and Antifungal Action Mechanisms

Several studies have highlighted the antimicrobial and antifungal potential of thieno[2,3-d]pyridazine (B3120762) and related thienopyrimidine derivatives. nih.govresearchgate.netnih.gov The mechanisms underlying these activities are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms.

For instance, some newly synthesized thieno[2,3-b]thiophene (B1266192) derivatives, which share a similar structural core, have shown potent antimicrobial activity, with some compounds being more effective than the standard drug amphotericin B against certain fungal strains. nih.gov The pyridazine (B1198779) moiety itself is known to be a key pharmacophore in various antimicrobial agents. sarpublication.com The specific molecular targets within the microbial cells are yet to be fully elucidated but could involve enzymes or other proteins crucial for microbial survival.

Mechanistic Pathways of Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated promising anti-inflammatory properties. nih.gov The mechanisms behind this activity are believed to involve the modulation of key inflammatory mediators.

Detailed Structure-Activity Relationship (SAR) Studies Correlating Structure with Biological Function

Detailed structure-activity relationship (SAR) studies for derivatives of the specific heterocyclic core, this compound, are not extensively available in publicly accessible scientific literature. Research in this area appears to be limited, with a more significant focus placed on the isomeric thieno[2,3-d]pyrimidine scaffold.

While comprehensive SAR data is not available, preliminary investigations into the biological activities of a few synthesized derivatives have provided some initial insights. These studies, primarily focused on anticancer and anti-inflammatory properties, suggest that substitutions on both the thiophene (B33073) and pyridazinone rings can influence the biological response. However, without a broader range of tested compounds and corresponding biological data, a detailed and systematic SAR analysis cannot be constructed at this time.

For a comprehensive understanding of how structural modifications to the this compound core impact its biological function, further focused research is required. This would involve the synthesis of a diverse library of derivatives with systematic variations at different positions of the scaffold and subsequent evaluation in a range of biological assays.

Emerging Research Directions and Future Prospects for Thieno 2,3 D Pyridazin 4 5h One

Advancements in Sustainable and Scalable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes to Thieno[2,3-d]pyridazin-4(5H)-one and its derivatives is a key focus of current research. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, limiting their large-scale applicability. To address these challenges, researchers are exploring innovative and sustainable approaches.

One promising strategy involves the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly accelerate reaction rates, improve yields, and often allows for the use of greener solvents. For instance, the enantioselective microwave-ultrasound-assisted synthesis of spiro-pyrrolidine-2,3'-thieno[2,3-d]pyridazine derivatives has been reported, highlighting a move towards more eco-friendly processes. Another area of advancement is the development of one-pot multicomponent reactions . These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency.

Furthermore, copper-catalyzed cyclization reactions are being investigated as a means to construct the thieno[2,3-d]pyridazine (B3120762) core. These methods offer the potential for milder reaction conditions and greater functional group tolerance compared to traditional approaches. The development of scalable processes, suitable for industrial production, remains a critical goal. This includes optimizing reaction parameters, exploring continuous flow technologies, and utilizing catalysts that are both highly active and easily recoverable.

Application of High-Throughput Screening and Combinatorial Chemistry in Derivative Library Generation

The exploration of the vast chemical space around the this compound core is crucial for identifying new lead compounds with desired biological activities. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large libraries of related compounds.

While specific details on the application of these techniques to this compound are not extensively documented in publicly available literature, the principles of combinatorial synthesis are highly applicable. By systematically varying the substituents at different positions of the thieno[2,3-d]pyridazine scaffold, a diverse library of derivatives can be generated. For example, different functional groups can be introduced at the N-5 position of the pyridazinone ring and on the thiophene (B33073) ring.

A patent for novel phosphodiesterase type 10A (PDE10A) inhibitors describes a library of compounds based on the this compound scaffold. google.com This suggests that combinatorial approaches, where different building blocks are combined in a systematic manner, are being employed to generate and screen for compounds with specific therapeutic potential. The subsequent screening of these libraries against biological targets using HTS assays allows for the rapid identification of "hits" that can be further optimized.

Integrated Approaches Combining Computational Design with Experimental Validation

The integration of computational methods with experimental validation has become an indispensable part of modern drug discovery and materials science. For the this compound scaffold, molecular modeling , density functional theory (DFT) simulations , and structure-activity relationship (SAR) studies are being used to guide the design of new derivatives with enhanced properties.

Computational tools can predict the binding affinity of a molecule to a specific biological target, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and its potential toxicity. For instance, molecular docking studies can simulate the interaction of this compound derivatives with the active site of an enzyme, providing insights into the key structural features required for potent inhibition.

Several studies on related thieno[2,3-d]pyridazine derivatives have utilized these integrated approaches. For example, the design of checkpoint kinase 1 (Chk1) inhibitors has been guided by molecular modeling to understand the binding modes and SAR. The results from these computational predictions are then used to prioritize the synthesis of the most promising compounds, which are subsequently evaluated in experimental assays to validate the computational models. This iterative cycle of design, synthesis, and testing accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error approaches.

Discovery of Novel Biological Targets and Untapped Therapeutic Potential

The this compound scaffold has already demonstrated its potential as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. A significant area of emerging research is the identification of novel biological targets for this class of compounds, which could lead to new therapeutic applications.

One of the most promising recent discoveries is the identification of this compound derivatives as potent and selective inhibitors of phosphodiesterase type 10A (PDE10A) . google.com PDE10A is an enzyme primarily expressed in the brain, and its inhibition is a novel therapeutic approach for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. google.com

Beyond PDE10A, derivatives of the broader thienopyridazine class have shown inhibitory activity against other important drug targets, including checkpoint kinase 1 (Chk1) , which is involved in DNA damage repair and is a target for cancer therapy. The general class of pyridazine (B1198779) and pyridazinone derivatives has been reported to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This suggests that the this compound core has the potential to be developed into a wide range of therapeutic agents by targeting various biological pathways. Future research will likely focus on screening libraries of these compounds against a broader panel of biological targets to uncover new and untapped therapeutic opportunities.

Potential Applications in Non-Medicinal Fields (e.g., Material Science, Agrochemistry)

While the primary focus of research on this compound has been in the medicinal field, its unique chemical properties also make it an attractive candidate for applications in other areas, such as material science and agrochemistry.

In material science , fused heterocyclic systems are known to possess interesting photophysical properties. There is growing interest in the use of pyridazine-based materials in the development of organic light-emitting diodes (OLEDs) . The nitrogen atoms in the pyridazine ring can influence the electronic properties of the molecule, potentially leading to materials with high stability and luminance efficiency. Although specific research on this compound in OLEDs is not yet widely reported, the exploration of its derivatives in this area represents a promising future direction.

In the field of agrochemistry , there is a constant need for new and effective pesticides and herbicides. The biological activity of pyridazine derivatives is not limited to human pharmacology. Some compounds from this class have been investigated for their potential as agrochemicals. The this compound scaffold, with its potential for diverse functionalization, could be a starting point for the development of novel crop protection agents. Further screening of derivative libraries for herbicidal, fungicidal, or insecticidal activity could unlock new applications for this versatile chemical entity.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-d]pyridazin-4(5H)-one derivatives?

The synthesis typically involves cyclization strategies using heterocyclic precursors. Key methods include:

  • Modified Niementowski Reaction : Heating 2-amino-3-carboxylate/carboxamide thiophene derivatives with formamide or urea at high temperatures (e.g., 200°C) to form the pyridazinone core .
  • SNAr (Nucleophilic Aromatic Substitution) : Reacting 4-chloro intermediates (e.g., 4-chloro-2-trifluoromethyl derivatives) with substituted amines under reflux conditions .
  • Acid-Catalyzed Cyclization : Using trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃) in one-pot procedures to introduce trifluoromethyl groups .
    Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm regiochemistry and substituent effects .

Q. How are this compound derivatives structurally characterized?

  • Spectroscopic Analysis :
    • ¹H NMR : Distinct chemical shifts for protons on the thiophene (δ 6.8–7.5 ppm) and pyridazinone (δ 8.1–8.9 ppm) rings, with coupling patterns confirming regiochemistry .
    • ¹³C NMR : Carbonyl signals (C=O) appear at δ 160–170 ppm, while aromatic carbons range from δ 110–150 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated or trifluoromethyl-substituted derivatives .

Advanced Research Questions

Q. How can molecular docking optimize this compound derivatives as enzyme inhibitors?

  • Target Identification : Focus on enzymes like tyrosinase or kinases with known crystal structures (e.g., PDB IDs). For example, compound 4g (2,4-dihydroxybenzene-substituted) showed high binding affinity to tyrosinase in docking studies, guiding the prioritization of substituents for synthesis .
  • Binding Mode Analysis : Hydrophobic substituents (e.g., trifluoromethyl) enhance interactions with nonpolar enzyme pockets, while hydroxyl groups form hydrogen bonds with catalytic residues .

Q. How do substituents influence the biological activity of this compound derivatives?

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position improve activity against S. aureus (MIC: 2–8 µg/mL) by increasing membrane permeability .
  • Antitumor Activity : Fluorinated derivatives (e.g., 2-trifluoromethyl) exhibit cytotoxicity against A549 and HCT116 cell lines (IC₅₀: 10–25 µM) via apoptosis induction, linked to enhanced metabolic stability .
  • SAR Trends : Bulkier substituents (e.g., cycloheptyl) reduce solubility but improve target selectivity, as seen in kinase inhibition assays .

Q. How can contradictory biological activity data be resolved across studies?

  • Assay Standardization : Discrepancies in MIC or IC₅₀ values may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell culture conditions (e.g., serum concentration) .
  • Structural Reanalysis : Verify regiochemistry (e.g., thieno[2,3-d] vs. [3,2-d] isomers) via X-ray crystallography, as misassignment can lead to conflicting SAR conclusions .

Methodological Challenges

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >70% for cyclization steps .
  • Catalytic Optimization : Use of inorganic bases (e.g., K₂CO₃) in SNAr reactions minimizes side reactions, improving yields by 15–20% compared to traditional methods .

Q. How are solubility challenges addressed for in vivo studies of Thieno derivatives?

  • Prodrug Design : Introduce phosphate or acetyl groups at hydroxyl positions to enhance aqueous solubility, which are cleaved enzymatically in vivo .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for antitumor derivatives in murine models .

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Thieno[2,3-d]pyridazin-4(5H)-one
Reactant of Route 2
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Thieno[2,3-d]pyridazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.